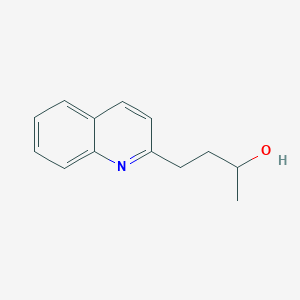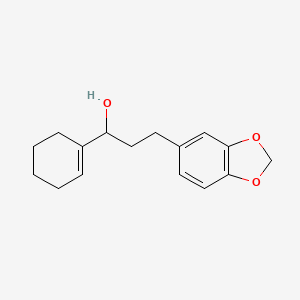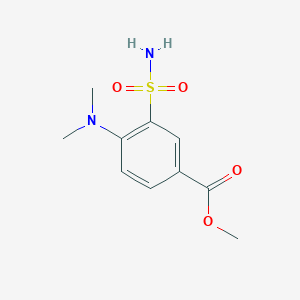
Methyl 4-(dimethylamino)-3-sulfamoylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(dimethylamino)-3-sulfamoylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a dimethylamino group and a sulfamoyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-3-sulfamoylbenzoate typically involves the esterification of 4-(dimethylamino)-3-sulfamoylbenzoic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-(dimethylamino)-3-sulfamoylbenzoic acid+methanolacid catalystMethyl 4-(dimethylamino)-3-sulfamoylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
化学反应分析
Types of Reactions
Methyl 4-(dimethylamino)-3-sulfamoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Methyl 4-(dimethylamino)-3-sulfamoylbenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of Methyl 4-(dimethylamino)-3-sulfamoylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance the compound’s ability to interact with biological molecules, while the sulfamoyl group can contribute to its solubility and stability. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Methyl 4-(dimethylamino)benzoate: Lacks the sulfamoyl group, making it less versatile in certain reactions.
Ethyl 4-(dimethylamino)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
4-(Dimethylamino)benzoic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of esters.
Uniqueness
Methyl 4-(dimethylamino)-3-sulfamoylbenzoate is unique due to the presence of both the dimethylamino and sulfamoyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
methyl 4-(dimethylamino)-3-sulfamoylbenzoate |
InChI |
InChI=1S/C10H14N2O4S/c1-12(2)8-5-4-7(10(13)16-3)6-9(8)17(11,14)15/h4-6H,1-3H3,(H2,11,14,15) |
InChI 键 |
IPWSBLDXDHDIRW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



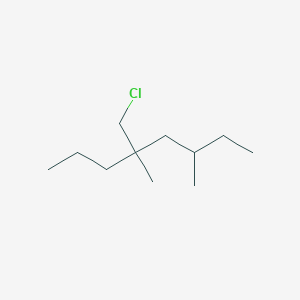
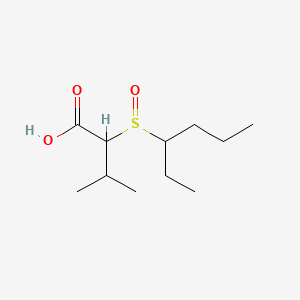
![3-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-aminehydrochloride](/img/structure/B13524353.png)
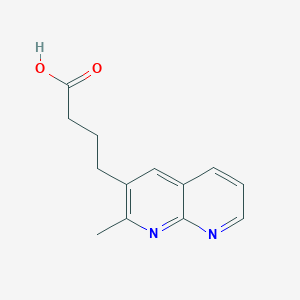
![1-[1-(3-chlorophenyl)-1H-imidazol-2-yl]methanaminedihydrochloride](/img/structure/B13524359.png)
![3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylpiperazin-1-yl)propanoicacid](/img/structure/B13524365.png)

